

# ATI-2138: A Technical Overview of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ATI-2138 is a novel, orally administered, covalent inhibitor targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This dual-inhibitor mechanism is under investigation for its therapeutic potential in a range of T-cell-mediated autoimmune and inflammatory diseases.[2][3] Preclinical data indicate that by targeting these two key signaling pathways, ATI-2138 can effectively modulate T-cell and Natural Killer (NK) cell activity, suggesting a broad anti-inflammatory profile. This document provides a comprehensive overview of the available preclinical data for ATI-2138, including its biochemical and cellular activity, as well as its efficacy in various animal models of autoimmune disease.

## **Mechanism of Action**

ATI-2138 exerts its effect through the irreversible covalent inhibition of ITK and JAK3.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, which governs T-cell differentiation and activation. JAK3 is a key kinase in the signaling cascade of cytokines that utilize the common gamma chain (yc) of the IL-2 receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is critical for the proliferation and activation of lymphocytes.[4] By inhibiting both ITK and JAK3, ATI-2138 has the potential to suppress aberrant T-cell responses and cytokine signaling that are central to the pathophysiology of many autoimmune disorders.







Click to download full resolution via product page

Figure 1: Dual mechanism of action of ATI-2138.



# **Quantitative Data Summary**

The preclinical efficacy of ATI-2138 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

**Table 1: In Vitro Biochemical and Cellular Activity** 

| Target/Assay                                              | ATI-2138 IC50 (nM)    | Ritlecitinib IC50<br>(nM) | Reference |
|-----------------------------------------------------------|-----------------------|---------------------------|-----------|
| Biochemical Assays                                        |                       |                           |           |
| ITK                                                       | 0.18                  | 7.3                       | [5]       |
| TXK                                                       | 0.83                  | 4.13                      | [5]       |
| JAK3                                                      | 0.52                  | 1.8                       | [5]       |
| JAK1                                                      | >2200                 | Not Reported              | [5]       |
| JAK2                                                      | >2200                 | Not Reported              | [5]       |
| Tyk2                                                      | >2200                 | Not Reported              | [5]       |
| Cellular Assays                                           |                       |                           |           |
| IL-2-stimulated STAT5<br>phosphorylation<br>(Human PBMCs) | Low-nanomolar potency | Not Reported              |           |
| IL-17A, IL-21, and<br>TNF-α production by<br>Th17 cells   | 47 (average)          | 760 (average)             | [5]       |
| IL-2-induced IFN-y<br>production (Human<br>whole blood)   | 10                    | Not Reported              | [5]       |
| IL-15-induced IFN-y<br>production (Human<br>whole blood)  | 7                     | Not Reported              | [5]       |

# **Table 2: In Vivo Efficacy in Animal Models**



| Animal Model                               | Treatment                                                             | Key Findings                                                                                                                                  | Reference |
|--------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Murine Collagen-<br>Induced Arthritis      | ATI-2138 (100, 300,<br>1000 ppm in food)                              | Significant reduction<br>in clinical arthritis<br>scores (92%, 99%,<br>and 100%<br>respectively)                                              | [5]       |
| Ritlecitinib (1000 ppm in food)            | Similar reduction to<br>near baseline as ATI-<br>2138                 | [5]                                                                                                                                           |           |
| Etanercept                                 | 64% inhibition of arthritis scores                                    | [5]                                                                                                                                           | _         |
| Rat Adjuvant-Induced<br>Arthritis          | ATI-2138 (10 mg/kg,<br>oral)                                          | 49% reduction in inflammation, 51% reduction in histopathology scores                                                                         | [5]       |
| ATI-2138 (30 mg/kg,<br>oral)               | 68% reduction in inflammation, 74% reduction in histopathology scores | [5]                                                                                                                                           |           |
| Murine T-Cell Transfer<br>Model of Colitis | ATI-2138 (300 ppm in food)                                            | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores; marked inhibition of pro- inflammatory cytokine levels | [5]       |
| Ritlecitinib                               | Less effective, with higher inflammatory cell infiltrations           | [5]                                                                                                                                           |           |
| Mouse Model<br>(General)                   | ATI-2138 (100 ppm in chow)                                            | Up to 72% reduction in NK cells in blood and 61% in spleen                                                                                    | [5]       |



ATI-2138 (300 and 1000 ppm in chow)

>90% decrease in NK cell counts

[5]

# **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following outlines the methodologies employed in the key studies of ATI-2138.

## **Biochemical Kinase Assays**

The inhibitory activity of ATI-2138 against various kinases was determined using biochemical assays. While specific proprietary methods may be used, a general approach involves:

- Enzyme and Substrate Preparation: Recombinant human kinases (ITK, TXK, JAKs, Tyk2)
   and their respective peptide substrates are prepared in an appropriate assay buffer.
- Inhibitor Incubation: A dilution series of ATI-2138 is pre-incubated with the kinase to allow for covalent bond formation.
- · Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Detection: The phosphorylation of the substrate is quantified, typically using a luminescencebased or fluorescence-based method.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

## **Cellular Assays**

STAT5 Phosphorylation in Human PBMCs:

- Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
- Inhibitor Treatment: PBMCs are pre-incubated with varying concentrations of ATI-2138.
- Stimulation: The cells are stimulated with IL-2 to induce JAK1/JAK3-dependent STAT5 phosphorylation.







 Flow Cytometry Analysis: The cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of phosphorylation is then quantified by flow cytometry.

#### Cytokine Production Assays:

- Cell Culture: Isolated human Th17 cells or whole blood are cultured in appropriate media.
- Inhibitor Treatment: The cells are treated with a range of ATI-2138 concentrations.
- Stimulation: T-cell receptor activation is induced (e.g., using anti-CD3/CD28 antibodies) or cytokine signaling is triggered (e.g., with IL-2 or IL-15).
- Cytokine Measurement: After a suitable incubation period, the concentration of secreted cytokines (IL-17A, IL-21, TNF-α, IFN-γ) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.





Click to download full resolution via product page

Figure 2: Workflow for STAT5 phosphorylation assay.



#### In Vivo Animal Models

Collagen-Induced Arthritis (CIA) in Mice:

- Induction: Arthritis is induced in susceptible mouse strains by immunization with an emulsion of type II collagen and complete Freund's adjuvant, followed by a booster immunization.
- Treatment: Upon the onset of arthritis, mice are administered ATI-2138, a comparator drug, or a vehicle control, typically mixed in their food.
- Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and inflammation.
- Endpoint Analysis: At the end of the study, plasma drug concentrations can be measured, and joint tissues may be collected for histopathological analysis.

Adjuvant-Induced Arthritis (AIA) in Rats:

- Induction: Arthritis is induced in rats by a single intradermal injection of complete Freund's adjuvant into the tail or footpad.
- Treatment: Oral administration of ATI-2138 or vehicle begins at a specified time point relative to induction.
- Assessment: Paw volume and clinical signs of arthritis are measured throughout the study.
- Histopathology: At the study's conclusion, joints are examined histologically to assess inflammation, cartilage damage, and bone resorption.

T-Cell Transfer Model of Colitis in Mice:

- Induction: Colitis is induced in immunodeficient mice (e.g., Rag1-/-) by the adoptive transfer
  of naive T cells (CD4+CD45RBhigh) from immunocompetent donor mice.
- Treatment: Following T-cell transfer, mice are treated with ATI-2138 or a control substance mixed in their diet.
- Monitoring: Mice are monitored for weight loss and other clinical signs of colitis.



• Endpoint Analysis: At the end of the study, colonic tissues are collected for histopathological scoring of inflammation and measurement of pro-inflammatory cytokine levels.

### Conclusion

The preclinical data for ATI-2138 demonstrate its potent and selective dual inhibitory activity against ITK and JAK3. This translates to significant efficacy in multiple rodent models of chronic inflammation and autoimmune disease.[5] The favorable safety and pharmacokinetic profiles observed in initial human trials, combined with the robust preclinical evidence, support the continued clinical development of ATI-2138 as a promising therapeutic agent for T-cell-mediated diseases.[3] Further clinical investigation is warranted to establish its efficacy and safety in patient populations.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis - BioSpace [biospace.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Aclaris Therapeutics Announces Late-Breaking Abstract and Oral Presentation On ATI-2138 Phase 2a Results at the 2025 European Academy of Dermatology and Venereology (EADV) Congress | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- To cite this document: BenchChem. [ATI-2138: A Technical Overview of Preclinical Data].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542604#preclinical-data-for-ati-2138]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com